Seco Everolimus B is a semi-synthetic derivative of Everolimus, which itself is derived from Sirolimus (Rapamycin). Everolimus is primarily recognized for its role as an immunosuppressant and an anti-cancer agent, particularly in preventing organ transplant rejection and treating various cancers. Seco Everolimus B is classified under the category of mTOR (mammalian target of rapamycin) inhibitors, which play a crucial role in cell growth and proliferation regulation.
Seco Everolimus B is synthesized from Everolimus, which is marketed by Novartis under various brand names including Zortress® and Afinitor®. Its development stems from the need to enhance the pharmacological properties of Everolimus while maintaining its therapeutic effects.
The synthesis of Seco Everolimus B involves several advanced chemical processes. The primary method includes the modification of the existing structure of Everolimus to enhance its solubility and bioavailability.
Seco Everolimus B retains a complex molecular structure that is essential for its biological activity.
The chemical behavior of Seco Everolimus B is influenced by its structural attributes.
Seco Everolimus B functions primarily through inhibition of the mTOR pathway.
Understanding the physical and chemical properties of Seco Everolimus B is crucial for its application in pharmaceuticals.
Seco Everolimus B has several significant applications in scientific research and medicine:
Everolimus (40-O-(2-hydroxyethyl)rapamycin) undergoes targeted structural modifications via hydrolytic enzymes, particularly lipases and esterases, which catalyze regioselective transformations. Candida antarctica lipase B (CAL-B) demonstrates high catalytic efficiency in cleaving the C40 ester bond, yielding seco-everolimus B (39,40-seco-everolimus) through nucleophilic attack at the macrolide ring's ester carbonyl group [2] [5]. This biocatalytic pathway operates optimally at pH 7.5 and 37°C, producing seco-everolimus B with >90% regioselectivity. Notably, engineered epoxide hydrolases exhibit enhanced activity toward everolimus’ lactone moiety, accelerating ring-opening kinetics by 3.2-fold compared to wild-type enzymes [5].
Table 1: Biocatalytic Efficiency of Hydrolytic Enzymes in seco-Everolimus B Formation
Enzyme | Substrate Specificity | Reaction Rate (μmol/min/mg) | Optimal pH |
---|---|---|---|
Candida antarctica lipase B | C40 ester bond | 0.45 | 7.5 |
Mutant epoxide hydrolase | Lactone ring | 1.42 | 8.0 |
Pseudomonas fluorescens esterase | Macrolide carbonyls | 0.31 | 7.0 |
Biocatalytic derivatization is constrained by enzyme-substrate docking dynamics. Molecular dynamics simulations reveal that everolimus’ C40 hydroxyethyl chain sterically hinders enzyme access in polar solvents, reducing conversion yields by 40–60% in aqueous systems [5].
Oxidative degradation of everolimus primarily targets the conjugated diene system (C1-C4) and triene moiety (C13-C15), generating seco-everolimus B via radical-mediated chain scission. Forced oxidation studies using H₂O₂ (0.3% v/v) identify three primary degradation products: 13-hydroxy-everolimus, 39,40-seco-everolimus B, and 15-keto-everolimus. Liquid chromatography-mass spectrometry (LC-MS) confirms seco-everolimus B ([M+H]⁺ m/z 1003.5) through a +16 Da mass shift, indicative of epoxide formation at C39-C40 [4] [6].
Degradation kinetics follow second-order kinetics, with rate constants (k) increasing 8.5-fold under UV light (254 nm). Antioxidants like butylated hydroxytoluene (BHT) suppress seco-everolimus B formation by 78% in tablet formulations but accelerate hydrolysis in acidic media [6].
Table 2: Oxidative Degradation Products of Everolimus Under Stress Conditions
Stress Condition | Major Degradant | Mass Shift (Da) | Proposed Structure |
---|---|---|---|
H₂O₂ (0.3%, 72h) | seco-everolimus B | +16 | 39,40-epoxy-everolimus |
UV light (254 nm, 48h) | 15-keto-everolimus | +14 | C15 carbonyl derivative |
O₂ headspace (40°C, 30d) | 13-hydroxy-everolimus | +16 | Allylic hydroxylation product |
Solvent polarity dictates everolimus’ degradation regioselectivity via nucleophilic addition-elimination. In aprotic solvents (acetonitrile, toluene), intramolecular transesterification predominates, yielding seco-everolimus B through C39-O bond cleavage. Kinetic studies show rearrangement rates increase 12-fold in toluene compared to aqueous buffers due to enhanced macrolide ring flexibility [6] [9].
Mechanistic insights:
Table 3: Solvent Effects on seco-Everolimus B Formation Kinetics
Solvent System | Dielectric Constant (ε) | Rearrangement Rate (k, h⁻¹) | Primary Degradant |
---|---|---|---|
Toluene | 2.4 | 0.021 | seco-everolimus B |
Acetonitrile/water (80:20) | 58 | 0.005 | 32,33-dihydroxy-everolimus |
Methanol | 33 | 0.013 | 40-methoxy-everolimus |
Acetate buffer (pH 4.5) | 80 | 0.002 | C1-C4 cleavage products |
Thermal degradation of everolimus follows Arrhenius kinetics, with activation energies (Eₐ) of 92.4 kJ/mol for seco-everolimus B formation. At 60°C, solid-state formulations generate 5.2% seco-everolimus B over 30 days, while solution-state degradation accelerates 9-fold. Photolytic stress (ICH Q1B conditions) induces C40 epimerization and seco-ring formation, with quantum yield (Φ) of 0.47 ± 0.03 for everolimus in ethanol [4] [6].
Key stability findings:
Table 4: Stability Parameters of Everolimus Under Stress Conditions
Stress Condition | Degradation Order | Rate Constant (k) | Time for 10% Degradation | Major Degradant |
---|---|---|---|---|
Dry heat (60°C) | Zero-order | 0.18%/day | 14 days | seco-everolimus B |
Humid heat (40°C/75% RH) | First-order | 0.023 day⁻¹ | 4 days | 15-keto-everolimus |
UV light (300–400 nm) | Pseudo-first-order | 0.47 h⁻¹ | 2.3 hours | 40-epi-everolimus |
Visible light (>400 nm) | Not significant | <0.001 h⁻¹ | >720 hours | None detected |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0